molecular formula C5H2F3N B1601670 2,4,5-Trifluoropyridine CAS No. 837365-04-5

2,4,5-Trifluoropyridine

Cat. No. B1601670
CAS RN: 837365-04-5
M. Wt: 133.07 g/mol
InChI Key: SNSQDAAIMIVWAR-UHFFFAOYSA-N
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Description

2,4,5-Trifluoropyridine is a nucleophilic compound that can be used in the synthesis of other organic compounds . It is synthesized by reacting a nucleophile with 2,4,5-trifluorophenol in an electrophilic substitution reaction .


Synthesis Analysis

The synthesis of 2,4,5-Trifluoropyridine involves an electrophilic substitution reaction where a nucleophile reacts with 2,4,5-trifluorophenol . Additionally, the synthesis of fluorinated pyridines, including 2,4,5-Trifluoropyridine, has been extensively reviewed . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluoropyridine is C5H2F3N . The molecular weight is 133.07 . The InChI key is SNSQDAAIMIVWAR-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4,5-Trifluoropyridine is synthesized by reacting a nucleophile with 2,4,5-trifluorophenol in an electrophilic substitution reaction . The fluorine atom in the trifluoropyridine can be modified to introduce other functional groups such as chlorine or fluorine .


Physical And Chemical Properties Analysis

2,4,5-Trifluoropyridine is a liquid at room temperature . It has a molecular weight of 133.07 . The storage temperature is 4°C .

Scientific Research Applications

Comprehensive Analysis of 2,4,5-Trifluoropyridine Applications

Chemical Synthesis: 2,4,5-Trifluoropyridine serves as a versatile building block in organic synthesis. It is used in the synthesis of various organic fluorine heterocycles, which are crucial in the development of new drugs and pharmaceuticals. Its nucleophilic properties make it valuable for electrophilic substitution reactions to create diverse organic compounds .

Material Science: While specific applications in material science are not detailed in the search results, fluorinated pyridines like 2,4,5-Trifluoropyridine are known to contribute to the field due to their unique physicochemical properties. These properties may include high thermal stability and resistance to oxidation, which can be advantageous in creating advanced materials .

Life Sciences: In life sciences research, 2,4,5-Trifluoropyridine can be utilized in the study of biological systems. Its incorporation into biomolecules can help in understanding the role of fluorinated compounds in biological processes.

Chromatography: The compound’s unique characteristics may be exploited in chromatographic methods to aid in the separation and analysis of complex mixtures.

Analytical Chemistry: In analytical chemistry, 2,4,5-Trifluoropyridine can be used as a reagent or a standard for calibrating instruments due to its defined and consistent properties.

Radiotherapy: Fluorinated pyridines are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer. This application takes advantage of the radioactive fluorine isotope to target and treat cancerous tissues .

Agriculture: Derivatives of fluorinated pyridines have been found to exhibit higher fungicidal activity than other derivatives. This makes them valuable in the synthesis of agricultural chemicals such as herbicides and insecticides .

Pharmaceutical Research: The trifluoromethyl group in pyridines like 2,4,5-Trifluoropyridine is associated with enhanced biological activity. This property is leveraged in pharmaceutical research for developing new therapeutic agents with improved efficacy .

Safety and Hazards

2,4,5-Trifluoropyridine is a hazardous chemical. It is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,4,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQDAAIMIVWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479266
Record name 2,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoropyridine

CAS RN

837365-04-5
Record name 2,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trifluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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